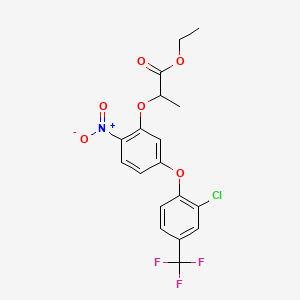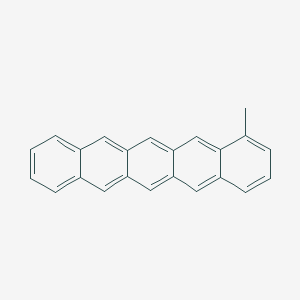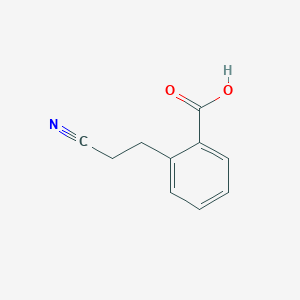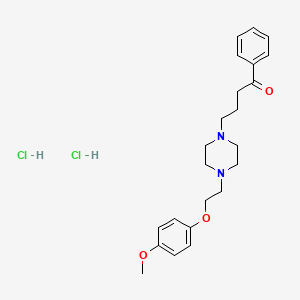
1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butanone backbone, a piperazine ring, and a methoxyphenyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, which can affect the compound’s solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride typically involves multiple steps, starting with the preparation of the core butanone structure. This is followed by the introduction of the piperazine ring and the methoxyphenyl group through a series of substitution and coupling reactions. Common reagents used in these reactions include alkyl halides, piperazine, and methoxyphenol derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. Industrial production often utilizes automated systems for precise control of reaction parameters and to minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring and methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.
Aplicaciones Científicas De Investigación
1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone, 4-(4-methoxyphenyl)-: Shares a similar butanone backbone but lacks the piperazine ring and additional functional groups.
1-(2,6-Dihydroxy-4-methoxyphenyl)-1-butanone: Contains a similar methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Propiedades
Número CAS |
40986-96-7 |
|---|---|
Fórmula molecular |
C23H32Cl2N2O3 |
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
4-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]-1-phenylbutan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H30N2O3.2ClH/c1-27-21-9-11-22(12-10-21)28-19-18-25-16-14-24(15-17-25)13-5-8-23(26)20-6-3-2-4-7-20;;/h2-4,6-7,9-12H,5,8,13-19H2,1H3;2*1H |
Clave InChI |
YUJTYVYMAQHOQD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCCN2CCN(CC2)CCCC(=O)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


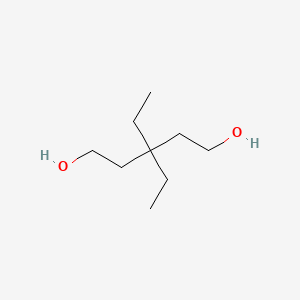


![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
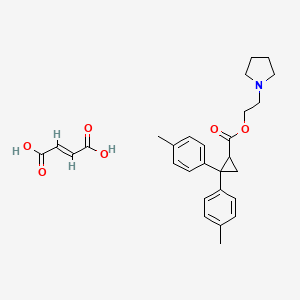
![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)
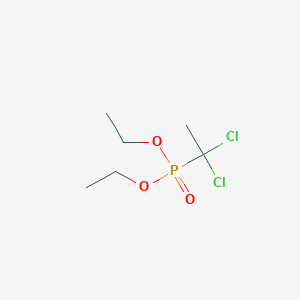
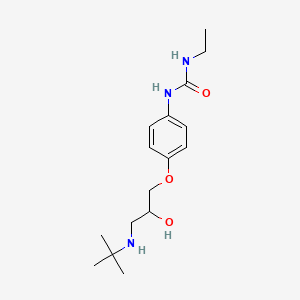

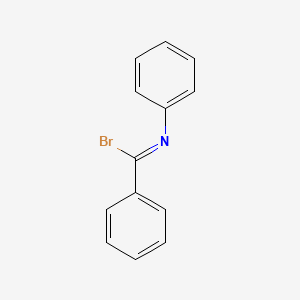
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
